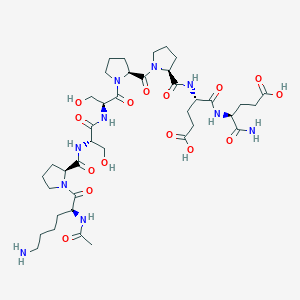
5-Bromo-2-chloro-3-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloro-3-hydroxybenzoic acid is a chemical compound with the molecular formula C7H4BrClO3 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, chlorine, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-3-hydroxybenzoic acid typically involves the bromination and chlorination of salicylic acid derivatives. One common method involves the bromination of 2-chloro-3-hydroxybenzoic acid using bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-3-hydroxybenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and reduction reactions can modify the aromatic ring.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 5-Bromo-2-chloro-3-benzoquinone, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
5-Bromo-2-chloro-3-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of pro-inflammatory mediators in microglial cells by downregulating the activation of mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) pathways . This inhibition reduces the expression of nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased production of nitric oxide (NO) and prostaglandin E2 (PGE2) .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxybenzoic acid: Similar structure but lacks the chlorine atom.
3-Chloro-5-hydroxybenzoic acid: Similar structure but lacks the bromine atom.
2-Chloro-5-bromobenzoic acid: Similar structure but lacks the hydroxyl group.
Uniqueness
5-Bromo-2-chloro-3-hydroxybenzoic acid is unique due to the presence of all three substituents (bromine, chlorine, and hydroxyl) on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H4BrClO3 |
|---|---|
Molecular Weight |
251.46 g/mol |
IUPAC Name |
5-bromo-2-chloro-3-hydroxybenzoic acid |
InChI |
InChI=1S/C7H4BrClO3/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,10H,(H,11,12) |
InChI Key |
WFSWCAUTAYYUAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]acetohydrazide](/img/structure/B14005042.png)




![1-benzo[1,3]dioxol-5-yl-N-(9H-fluoren-2-yl)methanimine](/img/structure/B14005060.png)






![tert-butyl N-(2-oxa-8-azaspiro[3.5]nonan-5-yl)carbamate](/img/structure/B14005109.png)
